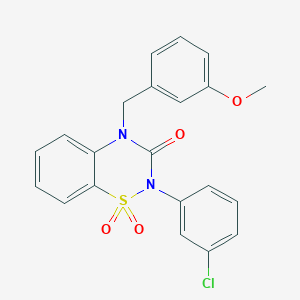

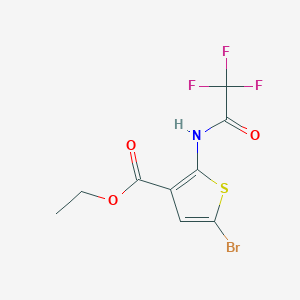

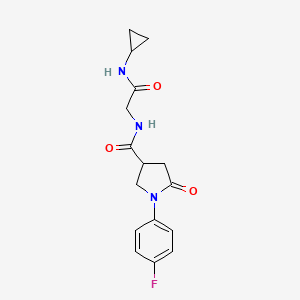

N,N,6-trimethyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,N,6-trimethyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C11H13N7O2. It belongs to the class of pyrimidin-4-amine derivatives .

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives, including “this compound”, often involves the use of bioisosterism . Bioisosterism is a strategy in medicinal chemistry where researchers replace a part of a molecule with a bioisostere to create a new compound . The new compounds are then tested for their biological activity .科学的研究の応用

Synthesis and Characterization

The synthesis and structural characterization of derivatives related to N,N,6-trimethyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine have been extensively studied. For instance, Chu De-qing (2011) synthesized N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, indicating potential antitumor activities for some of these compounds (Chu De-qing, 2011). Another study by A. Titi et al. (2020) discussed the reaction of hydroxymethyl pyrazole derivatives with primary amines, leading to compounds with observed biological activities against breast cancer and microbes (A. Titi et al., 2020).

Antitumor Activities

The antitumor potential of pyrazole and pyrimidine derivatives has been a significant area of investigation. For example, a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor showed promising results in vitro and in vivo as anti-inflammatory agents and had antinociceptive activity in a pain model, supporting the potential of H4R antagonists in pain management (R. Altenbach et al., 2008).

Antimicrobial and Antioxidant Activities

Derivatives of this compound have also been explored for their antimicrobial and antioxidant activities. Y Kotaiah et al. (2012) synthesized a new series of N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives, which exhibited significant radical scavenging activities in various assays, highlighting their potential as antioxidants (Y Kotaiah et al., 2012).

Antihypertensive Activity

The antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives was investigated, with some compounds notably lowering blood pressure in spontaneously hypertensive rats in a gradual and sustained manner, suggesting their potential application in treating hypertension (L. Bennett et al., 1981).

作用機序

Target of Action

The primary target of N,N,6-trimethyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is the LmPTR1 pocket (active site) . This site is known for its role in the antipromastigote activity .

Mode of Action

The compound interacts with its target by fitting into the LmPTR1 pocket . This interaction is characterized by a lower binding free energy of -9.8 kcal/mol , indicating a strong and favorable interaction between the compound and its target.

Biochemical Pathways

It’s known that pyrazole-bearing compounds, like our compound of interest, have diverse pharmacological effects, including potentantileishmanial and antimalarial activities .

特性

IUPAC Name |

N,N,6-trimethyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N6O2/c1-7-4-9(14(2)3)13-10(12-7)15-6-8(5-11-15)16(17)18/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIWKFHIYFRVSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}pyrimidin-4-amine](/img/structure/B2782676.png)

![Ethyl 2-{[6-{[(4-chlorophenyl)sulfanyl]methyl}-2-(3-pyridinyl)-4-pyrimidinyl]sulfanyl}acetate](/img/structure/B2782684.png)

![4-[4-(Piperidin-3-ylmethoxy)benzoyl]morpholinehydrochloride](/img/no-structure.png)

![3,5-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2782694.png)

![4-{[(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)acetyl]amino}-N-(4-propoxybenzyl)benzamide](/img/structure/B2782695.png)